methyl {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate
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Overview
Description
Methyl {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate is a synthetic organic compound characterized by its distinctive phenylimidazolidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate involves multiple steps:
Formation of the Imidazolidine Core: This typically involves the reaction of a phenylamine derivative with an oxalyl chloride derivative, followed by cyclization to form the imidazolidine ring.
Substitution Reactions: Ethoxy and iodophenoxy groups are introduced via substitution reactions using appropriate ethyl iodide and iodo-compounds under controlled conditions.
Esterification: The final step involves esterifying the intermediate product with methyl acetate to obtain the desired compound. Common catalysts used in this step include strong acids like sulfuric acid.
Industrial Production Methods
Industrial production of this compound employs batch or continuous flow processes, optimizing reaction conditions like temperature, pressure, and solvent choice to maximize yield and purity. Catalysts such as palladium or copper-based systems may be used to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound undergoes oxidation reactions to form various oxidized derivatives, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed to modify the phenylimidazolidine ring or the ester functionality, typically using hydride reagents such as lithium aluminum hydride.
Substitution: Halogenated intermediates allow for nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
Oxidized Products: Hydroxylated and carboxylated derivatives.
Reduced Products: Alcohols and amines resulting from ester and imidazolidine ring reduction.
Scientific Research Applications
Chemistry
This compound is used as a precursor in the synthesis of more complex molecules, serving as a building block in organic chemistry.
Biology
Its unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine
Industry
Industrial uses include its application as an intermediate in the production of dyes, polymers, and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
Methyl {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate interacts with various molecular targets, such as enzymes and receptors. Its mechanism of action often involves the inhibition of specific enzymes or modulation of receptor activities, influencing biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenylimidazolidine derivatives: These include compounds with variations in the phenyl and imidazolidine rings, influencing their reactivity and applications.
Ethoxy and Iodo-substituted analogs: Compounds with different substituents in place of ethoxy or iodo groups, impacting their chemical behavior and utility.
Highlighting Uniqueness
Methyl {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate stands out due to its specific substitution pattern and the resultant properties, offering a unique combination of reactivity and interaction capabilities not seen in its analogs.
Properties
Molecular Formula |
C21H19IN2O6 |
---|---|
Molecular Weight |
522.3 g/mol |
IUPAC Name |
methyl 2-[4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy]acetate |
InChI |
InChI=1S/C21H19IN2O6/c1-3-29-17-11-13(9-15(22)19(17)30-12-18(25)28-2)10-16-20(26)24(21(27)23-16)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,23,27)/b16-10+ |
InChI Key |
BYKMYCIFHVYSSM-MHWRWJLKSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)I)OCC(=O)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)I)OCC(=O)OC |
Origin of Product |
United States |
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